REACTION_CXSMILES
|
C[C:2]1OC(=O)[C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.N1C2C(=CC=CC=2)[C:19](=[O:26])NC=1.CC1NC(=O)C2C(=CC=C([N+]([O-])=O)C=2)N=1.N.ClC1C2C(=CC=CC=2)N=CN=1.[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.[CH3:2][NH:7][C:6]1[CH:5]=[CH:11][C:10]([O:26][CH3:19])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1OC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1OC(=O)[C:5]2[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][C:6]=2[N:7]=1.N1C2C(=CC=CC=2)[C:19](=[O:26])NC=1.CC1NC(=O)C2C(=CC=C([N+]([O-])=O)C=2)N=1.N.ClC1C2C(=CC=CC=2)N=CN=1.[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:54][C:55]1[C:64]2[C:59](=[CH:60][CH:61]=[C:62]([N+:65]([O-:67])=[O:66])[CH:63]=2)[N:58]=[C:57]([CH3:68])[N:56]=1.[CH3:2][NH:7][C:6]1[CH:5]=[CH:11][C:10]([O:26][CH3:19])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1OC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |